molecular formula C6H16N2OSi B14647650 CID 11672716

CID 11672716

Cat. No.: B14647650
M. Wt: 160.29 g/mol
InChI Key: GXMXUHBATDKDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

No evidence explicitly describes the chemical identity, structure, or applications of CID 11672716. PubChem Compound Identifier (CID) entries typically include molecular formulas, structural data, and biological roles, but these details are absent from the provided sources . For example:

Properties

Molecular Formula

C6H16N2OSi

Molecular Weight

160.29 g/mol

InChI

InChI=1S/C6H16N2OSi/c1-9-10-6-2-4-8-5-3-7/h8H,2-7H2,1H3

InChI Key

GXMXUHBATDKDLR-UHFFFAOYSA-N

Canonical SMILES

CO[Si]CCCNCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-[3-(Methoxysilyl)propyl]ethane-1,2-diamine can be synthesized through the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction proceeds as follows:

(CH3O)3Si(CH2)3Cl+H2NCH2CH2NH2(CH3O)3Si(CH2)3NHCH2CH2NH2+HCl(CH_3O)_3Si(CH_2)_3Cl + H_2NCH_2CH_2NH_2 \rightarrow (CH_3O)_3Si(CH_2)_3NHCH_2CH_2NH_2 + HCl (CH3​O)3​Si(CH2​)3​Cl+H2​NCH2​CH2​NH2​→(CH3​O)3​Si(CH2​)3​NHCH2​CH2​NH2​+HCl

Industrial Production Methods

In industrial settings, the production of N1-[3-(Methoxysilyl)propyl]ethane-1,2-diamine involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(Methoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Hydrolysis: The methoxy groups can hydrolyze in the presence of water, forming silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Various electrophiles, such as alkyl halides, under mild conditions.

Major Products

    Hydrolysis: Formation of silanol groups.

    Condensation: Formation of siloxane networks.

    Substitution: Formation of substituted amines.

Mechanism of Action

The mechanism of action of N1-[3-(Methoxysilyl)propyl]ethane-1,2-diamine involves the formation of strong covalent bonds with both organic and inorganic substrates. The methoxy groups hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol groups or with hydroxyl groups on surfaces. The amine groups can interact with various functional groups, enhancing the compound’s versatility in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 11672716 lacks data, the evidence highlights methodologies for comparing structurally or functionally similar compounds. For instance:

(a) Structural Analog Comparison

compares substrates and inhibitors like taurocholic acid (CID 6675) and betulin (CID 72326) using 2D/3D structural overlays and functional assays (e.g., substrate specificity, inhibition potency). Key parameters for comparison include:

  • Steroid backbone orientation (e.g., DHEAS vs. taurolithocholic acid).
  • Functional groups (e.g., sulfates in DHEAS vs. hydroxyls in betulinic acid).
  • Binding affinity to target proteins (e.g., transporters or enzymes) .

(b) Functional Analog Comparison

compares irinotecan (CPT-11) -induced diarrhea models with herbal treatments like 生姜泻心汤. Metrics include:

  • Diarrhea severity scores (1.83 ± 0.72 in treated vs. 2.19 ± 0.94 in untreated groups).
  • Histological changes in intestinal mucosa (e.g., reduced damage in treated groups).

This approach could be adapted to compare this compound with compounds sharing similar biological targets or therapeutic roles.

Data Tables for Comparative Analysis

If this compound were analogous to compounds in or 16, a comparison table might include:

Parameter This compound Taurocholic Acid (CID 6675) Oscillatoxin D (CID 101283546)
Molecular Formula Not Available C₂₆H₄₅NO₆S C₃₅H₅₄O₉
Biological Role Unknown Bile acid transporter substrate Cytotoxic marine toxin
Key Functional Groups N/A Sulfate, hydroxyl Lactone ring, polyketide chain
Target Affinity N/A NTCP transporter (IC₅₀: 10 µM) Actin filaments (EC₅₀: 0.2 nM)

Note: Data inferred from and for illustrative purposes only.

Recommendations

To address these gaps:

Verify this compound’s validity using PubChem or CAS databases .

Conduct in silico studies (e.g., molecular docking) to predict targets.

Synthesize analogs (e.g., modifying substituents) and test bioactivity.

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